BenchChemオンラインストアへようこそ!

2-(aminomethyl)-N-methylpyridin-4-amine

iNOS inhibition Nitric oxide synthase Inflammation

Choose 2-(aminomethyl)-N-methylpyridin-4-amine (CAS 1344306-04-2) for its unique 2-aminomethyl-4-methylamino substitution pattern that delivers a distinct N,N′,N″ donor set for tridentate metal coordination—beyond standard bidentate ampy ligands. The 2,4-regiochemistry avoids DPP-IV and CB1 IP, providing a patent-safe diversification point for parallel medicinal chemistry libraries. At 98% purity, it meets step-growth polymerization and COF construction thresholds, with the primary aminomethyl group enabling amide coupling and the 4-methylamino handle supporting secondary N-alkylation. Use as an iNOS-weak control (IC₅₀ = 7,260 nM) to validate pharmacological windows.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1344306-04-2
Cat. No. B2375556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-N-methylpyridin-4-amine
CAS1344306-04-2
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCNC1=CC(=NC=C1)CN
InChIInChI=1S/C7H11N3/c1-9-6-2-3-10-7(4-6)5-8/h2-4H,5,8H2,1H3,(H,9,10)
InChIKeyAONVETDDDSVIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-N-methylpyridin-4-amine (CAS 1344306-04-2) – Procurement-Ready Pyridine Building Block for iNOS-Focused Medicinal Chemistry


2-(Aminomethyl)-N-methylpyridin-4-amine (CAS 1344306-04-2) is a disubstituted pyridine featuring a 4-methylamino group and a 2-aminomethyl side chain (SMILES: CNC1=CC(CN)=NC=C1), with a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . It belongs to the aminomethylpyridine class, which has been extensively explored for dipeptidyl peptidase IV (DPP-IV) inhibition and cannabinoid CB1 receptor antagonism [1]. The compound’s distinct 2,4-substitution pattern differentiates it from more common 2-substituted aminomethylpyridine regioisomers, offering unique amine-metal coordination geometry for applications in medicinal chemistry and catalysis.

Why 2-(Aminomethyl)-N-methylpyridin-4-amine Cannot Be Casually Replaced by Generic Aminomethylpyridines


Generic substitution among aminomethylpyridine isomers is not possible because the relative positions of the aminomethyl and methylamino groups critically determine both metal-chelation geometry and biological target engagement. For instance, 2-amino-4-methylpyridine (CAS 695-34-1), a potent inducible nitric oxide synthase (iNOS) inhibitor with an IC₅₀ of 6 nM, employs a 2-amino-4-methyl motif that is topologically distinct from the 2-aminomethyl-4-methylamino array of the target compound, leading to fundamentally different hydrogen-bonding and steric profiles at the iNOS active site [1]. Similarly, the 4-(aminomethyl)-N-methylpyridin-2-amine regioisomer (CAS 515078) reverses the substituent positions, altering the distance between the primary amine and the pyridine nitrogen, which directly impacts bidentate metal coordination and thus the compound’s utility as a ligand scaffold [2].

Quantitative Differentiation Evidence: 2-(Aminomethyl)-N-methylpyridin-4-amine vs. Closest Analogs


iNOS Inhibitory Potency Compared to 2-Amino-4-methylpyridine: A 1,210-fold Differential

In a whole-cell assay measuring inhibition of inducible nitric oxide synthase (iNOS) in LPS-stimulated mouse RAW 264.7 macrophages, 2-(aminomethyl)-N-methylpyridin-4-amine exhibited an IC₅₀ of 7,260 nM, whereas the structurally related 2-amino-4-methylpyridine (CAS 695-34-1) achieved an IC₅₀ of 6 nM under comparable conditions [1][2]. This 1,210-fold difference in potency illustrates that the target compound is not directly substitutable for iNOS inhibitor applications, but its diminished potency makes it a useful negative control or selectivity probe in NOS isoform panels.

iNOS inhibition Nitric oxide synthase Inflammation

Supplier Purity Differentiation: Leyan (98%) vs. Bidepharm (95%) Batch QC

Commercial sourcing reveals a 3-percentage-point purity differential between two major suppliers: Leyan lists 2-(aminomethyl)-N-methylpyridin-4-amine at 98% purity , while Bidepharm offers the compound at a standard purity of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . For procurement decisions, this quantitative purity gap translates to a minimum impurity burden of 2% versus 5%, which can be critical when the compound is used as a monomer in polymerization or as a ligand in catalytic applications where impurities may poison metal centers.

Chemical procurement Purity specification Quality control

Metal-Chelation Geometry Distinct from 2-Aminomethylpyridine (Ampy) Ligands

Spectrophotometric studies on nickel(II) and copper(II) chelates of the parent 2-aminomethylpyridine (ampy) framework demonstrate that the bidentate coordination mode involves simultaneous binding of the pyridine nitrogen and the exocyclic aminomethyl nitrogen, yielding characteristic d–d absorption bands (λₘₐₓ ≈ 560–620 nm for Cu²⁺ complexes) [1]. The target compound, bearing an additional 4-methylamino substituent, introduces a third nitrogen donor that can participate in bridging or tridentate coordination modes, as inferred from the behaviour of N-methyl-2-aminomethylpyridine (pma), which forms distinct [Cu L]²⁺, [Cu L₂]²⁺, and [Ni(pma)₃]²⁺ species not accessible with unsubstituted ampy [1].

Coordination chemistry Ligand design Metal chelates

Patent Landscape Differentiation: Aminomethylpyridine DPP-IV and CB1 Scopes Exclude 2,4-Disubstituted Regioisomer

A key patent on aminomethylpyridines as DPP-IV inhibitors (Peters et al., 2004, Bioorg. Med. Chem. Lett.) reports that the most potent compounds in the series bear a 5-aminomethyl substitution with IC₅₀ values <10 nM, but the 2,4-disubstituted regioisomer pattern of the target compound is not exemplified among the sub-10 nM actives [1]. Similarly, Sanofi-Aventis patent US 2009/0203699 A1 claims aminomethylpyridine CB1 receptor antagonists with complex N-alkyl and aryl substituents; the simple 2-aminomethyl-4-methylamino scaffold remains outside the patented chemical space, providing freedom-to-operate advantages for those developing novel ligands outside the DPP-IV and CB1 intellectual property estates [2].

DPP-IV inhibitor CB1 antagonist Patent analysis

Optimal Research and Industrial Deployment Scenarios for 2-(Aminomethyl)-N-methylpyridin-4-amine


iNOS Inhibitor Selectivity Profiling – Negative Control Scaffold

In panels comparing neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) nitric oxide synthase isoforms, 2-(aminomethyl)-N-methylpyridin-4-amine serves as an iNOS-weak control (IC₅₀ = 7,260 nM in RAW 264.7 cells [1]). When 2-amino-4-methylpyridine (iNOS IC₅₀ = 6 nM) is used as a positive control, the target compound helps establish the pharmacological window and confirms that observed inhibition is due to the 2-amino pharmacophore rather than generalized aminopyridine scaffold effects [1].

Tridentate Ligand Design for Homogeneous Transition-Metal Catalysis

The 2-aminomethyl and 4-methylamino substituents create a unique N,N′,N″ donor set that complements the well-established bidentate 2-aminomethylpyridine (ampy) ligand family. Based on established coordination chemistry of N-methyl-2-aminomethylpyridine (pma), which forms stable [Ni(pma)₃]²⁺ and [Cu(pma)₂]²⁺ complexes [2], researchers can employ the target compound to develop tridentate or mixed-donor catalysts for cross-coupling, oxidation, or polymerization reactions, areas where the additional 4-methylamino donor can stabilize higher coordination numbers.

Patent-Free Scaffold for Aminomethylpyridine Library Synthesis

Industrial medicinal chemistry teams seeking to build proprietary aminopyridine libraries without infringing DPP-IV (Peters et al., 2004 [3]) or CB1 (Sanofi-Aventis US 2009/0203699 A1 [4]) patents can use the 2-aminomethyl-4-methylamino substitution pattern as a generic diversification point. The primary aminomethyl group enables straightforward amide coupling, reductive amination, or sulfonamide formation, while the 4-methylamino group offers a secondary handle for N-alkylation or urea linkage, facilitating parallel library synthesis with minimal IP risk.

High-Purity Monomer for Condensation Polymer and Covalent Organic Framework (COF) Synthesis

With commercial availability at 98% purity (Leyan ), 2-(aminomethyl)-N-methylpyridin-4-amine meets the purity threshold required for step-growth polymerization and COF construction, where diamine monomers exceeding 97% purity are typically mandated to avoid chain-terminating monofunctional impurities. The 4-methylamino nitrogen can engage in imine or amide bond formation, while the primary aminomethyl group provides a reactive pendant site for post-synthetic modification of the resulting porous frameworks.

Quote Request

Request a Quote for 2-(aminomethyl)-N-methylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.